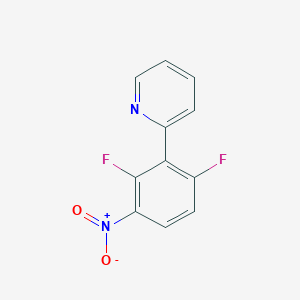

2-(2,6-Difluoro-3-nitrophenyl)pyridine

Description

Properties

CAS No. |

100325-58-4 |

|---|---|

Molecular Formula |

C11H6F2N2O2 |

Molecular Weight |

236.17 g/mol |

IUPAC Name |

2-(2,6-difluoro-3-nitrophenyl)pyridine |

InChI |

InChI=1S/C11H6F2N2O2/c12-7-4-5-9(15(16)17)11(13)10(7)8-3-1-2-6-14-8/h1-6H |

InChI Key |

HXJAATPQUUIJFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=CC(=C2F)[N+](=O)[O-])F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

The electronic and steric profiles of pyridine derivatives are heavily influenced by substituents. Below is a comparison with key analogs:

2-(2-Hydroxyphenyl)pyridine

- Structure : Pyridine at position 2 linked to a benzene ring with a hydroxyl (-OH) group at the 2-position.

- Electronic Effects : The -OH group is electron-donating, enhancing resonance stabilization and hydrogen-bonding capacity.

- Applications : Demonstrated pH-responsive behavior, acting as a unidirectional molecular switch in chiral cyclic peptide scaffolds .

Methyl 2-(4-Fluoro-3-nitrophenyl)acetate

- Structure : Benzene ring with 4-fluoro and 3-nitro groups, linked to an acetate ester.

- Electronic Effects: The -NO₂ and -F groups are electron-withdrawing, polarizing the aromatic ring. The ester group adds hydrophobicity.

- Applications : Likely used in organic synthesis for further functionalization due to its reactive nitro group.

3-Methyl-2-phenylpyridine

- Structure : Pyridine at position 2 with a phenyl group and a methyl (-CH₃) group at the 3-position.

- Electronic Effects : Methyl is weakly electron-donating, while the phenyl group provides steric bulk.

- Applications : Explored in coordination chemistry and catalysis due to its rigid structure.

Physical and Chemical Properties

Key Observations:

Electron-Withdrawing vs. Donating Groups :

- The nitro group in 2-(2,6-Difluoro-3-nitrophenyl)pyridine enhances electrophilicity, making it reactive toward nucleophilic substitution or reduction. In contrast, the hydroxyl group in 2-(2-hydroxyphenyl)pyridine facilitates hydrogen bonding and pH-sensitive behavior .

- Fluorine substituents increase metabolic stability and lipophilicity, which is advantageous in drug design compared to methyl or hydroxyl groups.

This contrasts with the less hindered 3-Methyl-2-phenylpyridine .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,6-Difluoro-3-nitrophenyl)pyridine, and how do substituent positions influence reaction efficiency?

- Methodology : Synthesis often involves multi-step strategies, such as coupling fluorinated nitrobenzene derivatives with pyridine precursors. For example, nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling could introduce the pyridine moiety to the fluorinated phenyl ring. Nitration at the 3-position of the phenyl group may precede or follow coupling, depending on precursor stability. Reaction conditions (e.g., anhydrous environments, catalysts like Pd(PPh₃)₄) and protecting groups for nitro functionalities are critical .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Methodology : Use a combination of analytical techniques:

- Chromatography : HPLC or GC to assess purity and isolate by-products (e.g., diethyl ester derivatives in use HPLC for monitoring) .

- Spectroscopy : ¹⁹F NMR to confirm fluorine substituents, ¹H/¹³C NMR for backbone structure, and IR for nitro group detection.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula confirmation .

Q. What solvent systems are recommended for recrystallization or solubility studies?

- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) are often suitable due to the compound's nitro and fluorine groups. Crystallization trials with methanol/water mixtures or ethyl acetate/hexane gradients can optimize crystal growth for X-ray analysis .

Advanced Research Questions

Q. How do electronic effects from the nitro and fluorine groups influence reactivity in further functionalization?

- Methodology : Computational studies (DFT) can predict electron-deficient regions. The nitro group at the 3-position directs electrophilic substitution to specific sites, while fluorine atoms at 2- and 6-positions enhance ring stability via steric and electronic effects. Experimental validation via regioselective reactions (e.g., bromination or amination) paired with spectroscopic tracking is advised .

Q. What strategies resolve contradictions in spectroscopic data across synthetic batches?

- Methodology :

- Isomer Identification : Use 2D NMR (COSY, NOESY) to distinguish positional isomers.

- By-Product Analysis : LC-MS/MS to detect trace impurities from incomplete nitration or fluorination.

- Crystallography : Single-crystal X-ray diffraction (using SHELX software) provides unambiguous structural confirmation, especially for stereochemical ambiguities .

Q. How can computational modeling predict biological activity or ligand-receptor interactions?

- Methodology : Molecular docking (AutoDock, Schrödinger Suite) and pharmacophore modeling assess interactions with biological targets (e.g., enzymes or receptors). Fluorine's electronegativity and nitro's electron-withdrawing effects can be modeled to predict binding affinity and metabolic stability .

Q. What safety protocols are critical for handling nitro-containing pyridine derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.